(2-Pyridin-2-yl-1,3-thiazol-4-yl)methylamine

Overview

Description

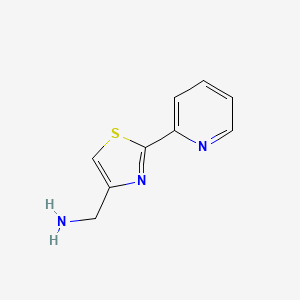

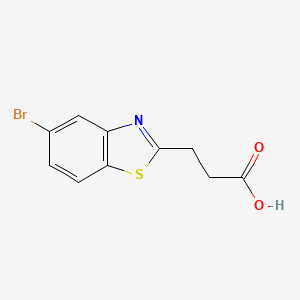

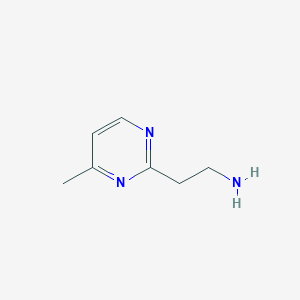

“(2-Pyridin-2-yl-1,3-thiazol-4-yl)methylamine” is a biochemical compound used for proteomics research . Its molecular formula is C9H9N3S and it has a molecular weight of 191.25 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: C1=CC=NC(=C1)C2=NC(=CS2)CN . This indicates that the compound contains a pyridine ring and a thiazole ring connected by a methylamine group .Scientific Research Applications

Antitumor Activity in Mesothelioma Models

Nortopsentin analogues, including derivatives of 1H-pyrrolo[2,3-b]pyridine that incorporate the (2-pyridin-2-yl-1,3-thiazol-4-yl)methylamine scaffold, have demonstrated significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds, acting as cyclin-dependent kinase 1 inhibitors, effectively reduced DMPM cell proliferation and induced apoptosis, showing potential as therapeutic agents for this rare and fatal disease. The combined treatment with one of these derivatives and paclitaxel resulted in synergistic cytotoxic effects, suggesting an enhanced therapeutic potential (Carbone et al., 2013).

DNA Binding and Anticancer Properties

Cu(II) complexes of tridentate ligands, including variants related to the this compound structure, have shown promising DNA binding properties and nuclease activity. These complexes demonstrated low toxicity for cancer cell lines, indicating their potential for development as anticancer agents. Their interaction with DNA and ability to cleave it suggests a mechanism that could be exploited for therapeutic purposes (Kumar et al., 2012).

Catalysis in Organic Synthesis

Efficient copper-catalyzed C-N bond cleavage of aromatic methylamines has been developed to construct pyridine derivatives, leveraging this compound as a substrate. This method offers a straightforward approach to synthesize various pyridine derivatives from simple starting materials, demonstrating the compound's utility in facilitating organic synthesis processes (Huang et al., 2013).

Development as Anticancer Agents

Pyridine-thiazole hybrid molecules, incorporating the this compound framework, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds exhibited high selectivity and potent anticancer activity, particularly against leukemia cell lines, suggesting their potential as novel anticancer agents. The ability to induce genetic instability in tumor cells is a promising mechanism of action for these derivatives (Ivasechko et al., 2022).

Properties

IUPAC Name |

(2-pyridin-2-yl-1,3-thiazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-5-7-6-13-9(12-7)8-3-1-2-4-11-8/h1-4,6H,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFBGVRVUJFFPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine](/img/structure/B3307760.png)

![[3-(Morpholin-4-yl)thiolan-3-yl]methanamine](/img/structure/B3307784.png)

![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine](/img/structure/B3307785.png)

![Methyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B3307793.png)